![molecular formula C11H15NO2 B2613898 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2201201-95-6](/img/structure/B2613898.png)
2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in California. The synthesis of similar compounds involves techniques like stereodivergent syntheses, which have been developed for the efficient synthesis of enantiomeric β-amino acids.Molecular Structure Analysis
The molecular structure of “2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol” is complex and unique, contributing to its physical, chemical, and biological properties. The InChI code for a similar compound, “1-(2-methoxyphenyl)cyclobutan-1-amine”, is "1S/C11H15NO/c1-13-10-6-3-2-5-9 (10)11 (12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3" .Chemical Reactions Analysis
The chemical reactions involving “2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol” are complex and varied. For example, the dehydration reaction of a similar compound, “1-methylcyclobutan-1-ol”, yields “1-methylcyclobut-1-ene”, also known as methylenecyclobutane .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol” contribute to its potential applications in scientific research and industry. For a similar compound, “1-(2-methoxyphenyl)cyclobutan-1-amine”, the molecular weight is 177.25 .科学的研究の応用
Cyclobutane-Containing Alkaloids: Drug Discovery Leads
Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, have been confirmed to exhibit antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as important sources of leads for drug discovery, with research emphasizing their role in developing new therapeutic agents. The synthesis, origins, and potential new applications of these compounds highlight their significance in medicinal chemistry and drug development processes (Sergeiko et al., 2008).
Cyclodextrins in Drug Delivery
Cyclodextrins have been extensively utilized in drug delivery systems to improve solubility, stability, and bioavailability of pharmaceuticals. These cyclic oligosaccharides form inclusion complexes with various molecules, allowing for the modification of drug-release profiles and enhancement of antimicrobial activity. Their applications extend to developing novel delivery systems such as liposomes, microspheres, and nanoparticles, showcasing their versatility and importance in pharmaceutical formulations (Martin et al., 2004).
Cyclotides as Drug Design Templates
Cyclotides, plant-derived defense proteins, have garnered attention for their pharmaceutical applications due to their uterotonic and anti-HIV activity. Their unique structure and stability make them attractive templates for peptide-based drug design, aiming to develop therapeutic agents for cancer, cardiovascular diseases, and infectious diseases. Methods for their production, including solid-phase peptide synthesis, highlight their potential in pharmaceutical research and development (Craik et al., 2012).
Antidiabetic Activities of Polyphenolic Compounds
Research into the antidiabetic effects of polyphenolic compounds has shown promising results for the treatment of type 2 diabetes mellitus (T2DM). These compounds may exert their effects by inhibiting human amylin (hA) aggregation, modulating oxidative stress, and influencing various pathways related to β-cell protection and insulin sensitization. The potential of polyphenols as therapeutic agents against T2DM underscores the importance of further investigation into their mechanisms of action (Nie & Cooper, 2021).
Applications of Chitin and Chitosan Derivatives in Water Detoxification
Chitin and chitosan derivatives have been recognized for their biosorption capabilities, making them effective in the removal of various aquatic pollutants. Their high contents of amino and hydroxyl functional groups enable significant adsorption potential, which is crucial for treating water and wastewater. This application is particularly relevant for environmental protection and the development of cleaner technologies (Bhatnagar & Sillanpää, 2009).
特性
IUPAC Name |
2-(2-methoxyanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNVFNQMICZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)
![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)
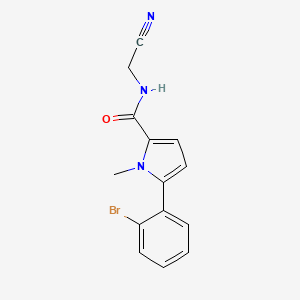
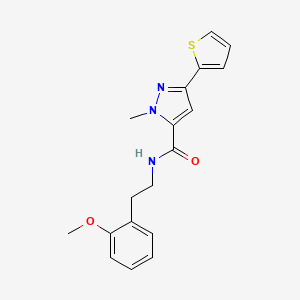
![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

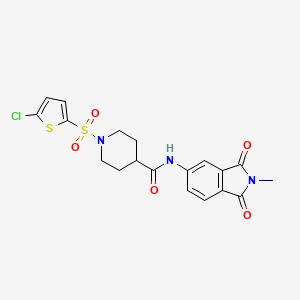
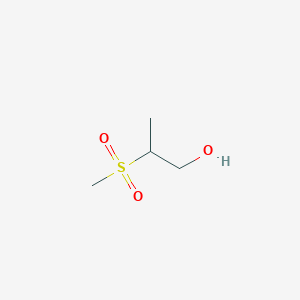
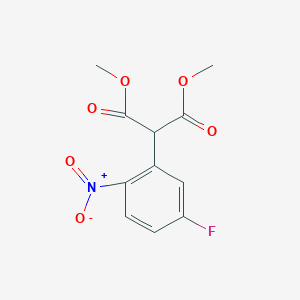

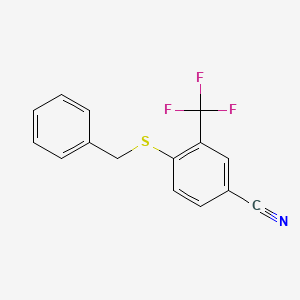

![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)